molecular formula C28H39Cl3N4O B1246638 Clocapramine dihydrochloride CAS No. 28058-62-0

Clocapramine dihydrochloride

Cat. No. B1246638
CAS RN: 28058-62-0
M. Wt: 554 g/mol
InChI Key: UUTRFZNTTSPNOY-UHFFFAOYSA-N
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Description

Clomipramine dihydrochloride is a tricyclic antidepressant (TCA) that is used in the treatment of depression, obsessive-compulsive disorder (OCD), panic disorder, and other mental health disorders. Clomipramine is a member of the dibenzazepine class of compounds, which includes several other TCAs such as amitriptyline and nortriptyline. It is a potent inhibitor of serotonin reuptake, and is one of the most commonly prescribed antidepressants. In addition to its antidepressant effects, clomipramine has been found to have anticholinergic, antihistaminic, and anti-inflammatory effects.

Scientific Research Applications

Pharmacological and Biochemical Profile

Clocapramine dihydrochloride has been studied for its pharmacological and biochemical profiles. It exhibits significant antidopaminergic activity, which is more potent than its predecessor, carpipramine. Unlike carpipramine, clocapramine does not show imipramine-like action. These studies help in understanding the drug's central action and its clinical disinhibitory activity (Kurihara, Tsumagari, Setoguchi, & Fukuda, 1982).

Pharmacokinetics in Animals and Humans

The pharmacokinetics of clocapramine has been explored in both animals and humans. It involves studying the absorption, distribution, metabolism, and excretion of the drug. Such studies are crucial for understanding how the drug behaves in the body and its therapeutic potential (Ishigooka, Murasaki, Wakatabe, Miura, Hikida, & Shibata, 2004).

Interaction with Dopamine and α-Adrenergic Receptors

Clocapramine and related iminodibenzyl antipsychotic drugs have been researched for their effects on cerebral dopamine and α-adrenergic receptors. These studies are significant for understanding the drug’s mechanism of action in the brain, especially concerning its antipsychotic effects (Setoguchi, Sakamori, Takehara, & Fukuda, 1985).

Analytical Methods for Drug Detection

Research has been conducted to develop analytical methods for detecting clocapramine and its metabolites in biological samples. These methods are essential for drug monitoring and ensuring therapeutic efficacy and safety (Hikida, Inoue, Kojima, & Ohkura, 1990).

Comparative Clinical Studies

Clinical research comparing clocapramine with other antipsychotics has been conducted to evaluate its therapeutic efficacy and safety. Such studies are crucial for determining the drug’s place in treatment protocols for conditions like schizophrenia (Yamagami, 1985).

Impact on Mental Health Disorders

The impact of clocapramine and related compounds on mental health disorders, such as depressive symptoms, has been a subject of research. Understanding its effects on various mental health conditions can guide its clinical application (Parker & Pilkington, 2006).

properties

IUPAC Name

1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClN4O.2ClH/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTRFZNTTSPNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

47739-98-0 (Parent)
Record name Clocarpramine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20950770
Record name 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28058-62-0
Record name Clocarpramine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOCAPRAMINE DIHYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7UMH49J6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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